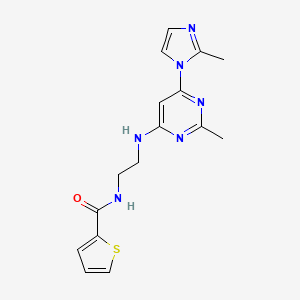

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Descripción

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 2-methylimidazole group and linked via an ethylamino chain to a thiophene-2-carboxamide moiety. The thiophene carboxamide and imidazole substituents may influence solubility, binding affinity, and metabolic stability. Structural determination of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-20-14(10-15(21-11)22-8-7-17-12(22)2)18-5-6-19-16(23)13-4-3-9-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,23)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPEOPWKVCYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure contains a thiophene ring, an imidazole moiety, and a pyrimidine derivative, which are significant for its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells, leading to cell cycle arrest.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Anticancer Activity

Several studies have evaluated the anticancer properties of N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide:

- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and L363 (multiple myeloma).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| L363 | 12 | Enzyme inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Bacterial Strains Tested : Efficacy was assessed against common strains such as E. coli and S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

These results suggest that N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide possesses significant antimicrobial activity .

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with kinase inhibitors such as Dasatinib (BMS-354825) , a well-characterized BCR-ABL tyrosine kinase inhibitor. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Heterocyclic Core: The thiophene ring in the query compound lacks the nitrogen atom present in Dasatinib’s thiazole core. The imidazole substituent on pyrimidine may engage in hydrogen bonding or act as a metal chelator, unlike Dasatinib’s piperazine group, which improves solubility and acts as a hinge-binding motif.

Linker Flexibility: The ethylamino spacer in the query compound introduces conformational flexibility, which could enhance entropy-driven binding but reduce target specificity compared to Dasatinib’s rigid amino linkage.

Substituent Effects :

Research Findings and Hypotheses

Synthetic Accessibility :

- The compound’s synthesis likely follows routes analogous to Dasatinib, involving nucleophilic coupling of pyrimidine amines with thiophene carboxamides. However, the imidazole substituent may require specialized protection-deprotection steps to avoid side reactions .

Kinase Inhibition Potential: While Dasatinib’s thiazole-pyrimidine scaffold is optimized for dual BCR-ABL/Src inhibition, the query compound’s thiophene-imidazole hybrid may favor selectivity for other kinases (e.g., JAK or EGFR families). Computational docking studies are needed to validate this hypothesis.

Solubility and Bioavailability :

- The absence of a polar piperazine group in the query compound suggests lower aqueous solubility than Dasatinib. However, imidazole’s weak basicity (pKa ~6.9) could improve solubility under acidic conditions (e.g., gastric environment).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.